2,2-Difluorocycloheptane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorocycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)5-3-1-2-4-6(8)7(11)12/h6H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMLHHJECLLXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-20-4 | |
| Record name | 2,2-difluorocycloheptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformational Chemistry
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is the primary site of reactivity in 2,2-Difluorocycloheptane-1-carboxylic acid, undergoing a variety of well-established transformations typical for this functional group. These reactions proceed primarily through nucleophilic acyl substitution pathways.
Esterification Reactions
Esterification of this compound can be achieved through several standard methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.
Fischer-Speier Esterification: This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com To drive the reaction to completion, the alcohol is typically used in large excess, and water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com
Steglich Esterification: For acid-sensitive substrates or sterically hindered alcohols, the Steglich method is a mild and effective alternative. commonorganicchemistry.com This reaction uses a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org The reaction proceeds at room temperature and under neutral conditions. orgsyn.org
Via Acid Chloride: A two-step process involving the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with an alcohol, is a highly efficient method for ester formation. commonorganicchemistry.com This is often the preferred route for preparing esters from various alcohols. libretexts.org
| Reaction Type | Reagents | Typical Product | Key Features |
| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | 2,2-Difluorocycloheptane-1-carboxylate ester | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.com |
| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP | 2,2-Difluorocycloheptane-1-carboxylate ester | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.comorganic-chemistry.org |
| From Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), Pyridine | 2,2-Difluorocycloheptane-1-carboxylate ester | High-yielding and versatile; proceeds via a highly reactive intermediate. commonorganicchemistry.comlibretexts.org |
Amidation Reactions
The formation of amides from this compound is a crucial transformation, often accomplished by activating the carboxyl group to facilitate attack by an amine.
Coupling Reagents: Similar to esterification, carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to promote amide bond formation. researchgate.netlibretexts.org The reaction involves the in-situ formation of an active ester intermediate, which is then attacked by the amine. libretexts.org
From Acid Chloride: The most common and efficient method for preparing amides involves reacting the corresponding acid chloride with ammonia, a primary amine, or a secondary amine. vanderbilt.edu The high reactivity of the acid chloride ensures a rapid and typically high-yielding reaction.
Catalytic Direct Amidation: Modern methods have emerged that utilize catalysts, such as those based on boric acid or titanium, to directly form amides from carboxylic acids and amines by facilitating the removal of water. mdpi.comresearchgate.net These methods offer a more atom-economical approach. mdpi.com
| Reaction Type | Reagents | Typical Product | Key Features |
| Coupling Agent Method | Amine (R'R''NH), DCC or EDC | N-substituted 2,2-Difluorocycloheptane-1-carboxamide | Mild conditions suitable for complex molecules like peptides. researchgate.netnih.gov |
| From Acid Chloride | 1. SOCl₂ 2. Amine (R'R''NH) | N-substituted 2,2-Difluorocycloheptane-1-carboxamide | Highly efficient and general method. vanderbilt.edu |
| Catalytic Amidation | Amine (R'R''NH), Catalyst (e.g., TiF₄), Heat | N-substituted 2,2-Difluorocycloheptane-1-carboxamide | Direct conversion with water as the only byproduct. researchgate.net |
Formation of Acid Halides and Anhydrides
To enhance its electrophilicity for subsequent reactions, this compound can be converted into more reactive derivatives like acid halides and anhydrides.
Acid Halides: Acid chlorides are the most common acid halides and are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgqorganica.comyoutube.com The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. qorganica.com Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.orglibretexts.org
Acid Anhydrides: Anhydrides can be formed by the reaction of an acid chloride with a carboxylate salt. libretexts.orguomustansiriyah.edu.iq This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.org
| Derivative | Reagents | Product | Mechanism Highlight |
| Acid Chloride | Thionyl chloride (SOCl₂) | 2,2-Difluorocycloheptane-1-carbonyl chloride | The carboxylic acid's -OH group is converted into a better leaving group. libretexts.orgkhanacademy.org |
| Acid Anhydride (B1165640) | 2,2-Difluorocycloheptane-1-carbonyl chloride + Carboxylate (R'COO⁻) | 2,2-Difluorocycloheptanoic anhydride or mixed anhydride | Nucleophilic acyl substitution on the highly reactive acid chloride. uomustansiriyah.edu.iq |
Reduction to Alcohols and Other Derivatives
The carboxylic acid group can be reduced to yield the corresponding primary alcohol.
Reduction to Primary Alcohol: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required to convert this compound into (2,2-difluorocycloheptyl)methanol. chemguide.co.uklibretexts.org The reaction proceeds in an anhydrous solvent like diethyl ether or THF, followed by an acidic workup. chemguide.co.uk The reduction occurs in two stages, passing through an aldehyde intermediate which is immediately reduced further to the alcohol. chemguide.co.uklibretexts.org
| Reaction | Reagent | Product | Notes |
| Reduction to 1° Alcohol | 1. Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ workup | (2,2-Difluorocycloheptyl)methanol | NaBH₄ is not reactive enough for this transformation. chemguide.co.uklibretexts.orgquora.com |
Nucleophilic Acyl Substitution Pathways
The reactions described in the preceding sections—esterification, amidation, and the formation of acid halides and anhydrides—are all classic examples of nucleophilic acyl substitution. vanderbilt.eduuomustansiriyah.edu.iq This fundamental reaction mechanism involves a two-step process:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, breaking the C=O pi bond and forming a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.comkhanacademy.org
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a leaving group. vanderbilt.edumasterorganicchemistry.comkhanacademy.org
Reactions Involving the gem-Difluorocycloheptane Ring System
The 2,2-difluoro (or gem-difluoro) group on the cycloheptane (B1346806) ring is generally stable and chemically robust. Unlike highly strained gem-difluorocyclopropanes, which readily undergo transition-metal-catalyzed ring-opening reactions, the larger, less strained cycloheptane ring is not prone to such transformations under similar conditions. researchgate.netrsc.org
The primary influence of the gem-difluoro group is electronic. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which can increase the acidity of the adjacent carboxylic acid group compared to its non-fluorinated analog.
While the ring itself is largely unreactive, modern synthetic methods have been developed for the gem-difluorinative ring-expansion of certain cycloalkanes, suggesting potential, albeit advanced, pathways for modifying the ring system itself. chemrxiv.org However, for most standard chemical transformations, the gem-difluorocycloheptane ring acts as a stable scaffold that influences the reactivity of the attached functional group.
Ring-Opening Reactions
While gem-difluorocyclopropanes are well-known to undergo ring-opening reactions due to high ring strain, where the C-C bond opposite the difluorinated carbon is cleaved, this reactivity is less common in larger, less strained rings like cycloheptane. lookchem.comossila.combeilstein-journals.org The strain in a cycloheptane ring is considerably lower than in a cyclopropane (B1198618) ring. Therefore, ring-opening reactions of this compound are not typically observed under standard conditions and would require forcing conditions or specialized reagents that can exploit the electronic effects of the gem-difluoro group. beilstein-journals.orgcas.cn Research on smaller rings indicates that such reactions, if induced, often proceed via radical or cationic intermediates, with the cleavage regioselectivity influenced by the fluorine atoms. cas.cnnih.gov
Functionalization at Other Ring Positions
Directing functionalization to other positions on the cycloheptane ring while the carboxylic acid is present is a significant synthetic challenge. Modern methods, however, offer sophisticated solutions. One of the most powerful techniques is the palladium-catalyzed C–H activation/functionalization.
Recent advancements have enabled the transannular γ-C–H arylation of cycloalkane carboxylic acids, including those with cyclopentane (B165970) to cyclooctane (B165968) rings. nih.gov This methodology utilizes specialized ligands to direct the functionalization to the γ-position (C4) of the cycloheptane ring, overriding the typically more favored β-position. nih.gov This allows for the introduction of aryl or heteroaryl groups at a remote position, providing a direct route to complex, functionalized cycloheptane scaffolds from the parent acid.
Table 1: Representative Conditions for Transannular C–H Arylation
| Substrate Type | Coupling Partner | Catalyst | Ligand | Oxidant | Result |
| Cycloalkane Carboxylic Acid | Aryl Iodide | Pd(OAc)₂ | QuinNuPyridone (L1) | Ag₂CO₃ | γ-Arylated Product |
| Cycloalkane Carboxylic Acid | Arene | Pd(OAc)₂ | SulfonaPyridone (L3) | AgOAc | γ-Arylated Product |
| This table illustrates generalized conditions for the transannular C–H functionalization applicable to cycloalkane systems as described in the literature. nih.gov |
Conformational Dynamics and Their Influence on Reactivity
The cycloheptane ring is conformationally flexible, existing primarily in a dynamic equilibrium between twist-chair and twist-boat conformations. The introduction of a gem-difluoro group at the C2 position significantly impacts this equilibrium. The bulky and highly electronegative fluorine atoms introduce steric and electronic constraints.
Derivatization Strategies and Synthetic Transformations
The primary utility of this compound lies in its role as a precursor to a wide array of more complex molecules, particularly for applications in drug discovery. researchgate.netenamine.net
Construction of Complex Fluorinated Building Blocks
The carboxylic acid group is a versatile handle for elaboration. It can be readily converted into other key functional groups, transforming the initial acid into a diverse set of fluorinated building blocks. researchgate.netnih.gov These transformations are crucial for generating libraries of compounds for medicinal chemistry screening.
Key derivatizations include:
Amide Formation: Coupling with various amines to produce a wide range of amides.
Esterification: Reaction with alcohols to form esters.
Reduction: Conversion to 2,2-difluorocycloheptylmethanol using reducing agents like LiAlH₄.
Curtius or Schmidt Rearrangement: Transformation of the carboxylic acid (or its acyl azide (B81097) derivative) into the corresponding aminocycloheptane, a highly valuable synthon.
These derivatives serve as key intermediates for constructing molecules with enhanced pharmacological properties, as the gem-difluoro motif is known to improve metabolic stability and binding affinity. researchgate.net
Table 2: Key Physicochemical Properties Influenced by gem-Difluorination
| Property | Observation | Implication for Synthetic Utility |
| Acidity (pKa) | Increased acidity compared to non-fluorinated analog. researchgate.netossila.com | Affects reactivity in base-mediated reactions. |
| Lipophilicity (LogP) | Increased lipophilicity. researchgate.net | Enhances solubility in organic solvents and potential for bioavailability in drug candidates. |
| Conformation | Restricted conformational flexibility. researchgate.net | Provides a more defined three-dimensional structure, useful for rational drug design. |
Transformations Leading to Polycyclic or Spiro Systems
While less common than simple derivatization, this compound can be a precursor for constructing more rigid polycyclic or spirocyclic systems. Intramolecular reactions, such as a Friedel-Crafts acylation (after conversion to the acyl chloride) onto a suitably positioned aromatic ring tethered to the cycloheptane core, could lead to fused ring systems.
The construction of spirocycles can be envisioned through multi-step sequences. For example, functionalization at the C4 position (via C-H activation), followed by a ring-closing reaction involving both the C1 carboxylate and the new C4 substituent, could generate a bicyclic intermediate that serves as a platform for spirocyclization.
Modifications for Enhanced Synthetic Utility
To enhance its utility in complex syntheses, the carboxylic acid is often converted to a more reactive or stable derivative.
Acyl Chlorides: Prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. lookchem.com The resulting acyl chloride is highly reactive towards a wide range of nucleophiles.
Activated Esters: Formation of N-hydroxysuccinimide (NHS) esters or other activated esters facilitates amide coupling reactions under mild conditions, which is particularly useful when working with sensitive substrates.
Protecting Groups: In multi-step syntheses, the carboxylic acid can be protected as an ester (e.g., methyl or tert-butyl ester) to allow for chemical modifications elsewhere on the ring, followed by deprotection to regenerate the acid for further transformation.
These strategies are fundamental to incorporating the 2,2-difluorocycloheptane motif into larger, more architecturally complex target molecules.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework and the specific environment of other NMR-active nuclei, such as fluorine. For 2,2-Difluorocycloheptane-1-carboxylic acid, a combination of ¹⁹F, ¹H, and ¹³C NMR, including two-dimensional (2D) experiments, is essential for an unambiguous structural assignment.
Fluorine-19 (¹⁹F) NMR is particularly crucial for characterizing fluorinated organic compounds due to its 100% natural abundance and high sensitivity. modgraph.co.ukcam.ac.uk The ¹⁹F NMR spectrum of this compound is expected to provide direct evidence of the geminal difluoro (-CF₂) moiety.
Detailed Research Findings: In this compound, the C1 carbon atom is a chiral center. Consequently, the two fluorine atoms at the adjacent C2 position are diastereotopic and, therefore, magnetically non-equivalent. This non-equivalence is predicted to give rise to a complex splitting pattern known as an "AB quartet." Each fluorine nucleus splits the signal of the other, resulting in two doublets. The coupling constant for this interaction, the geminal fluorine-fluorine coupling (²JFF), is typically large.
Furthermore, these fluorine signals would be subject to smaller couplings with nearby protons, primarily the proton at C1 (²JHF) and the protons at C3 (³JHF), adding further complexity to the multiplets. The chemical shift values are highly sensitive to the local electronic environment and molecular conformation. modgraph.co.uk
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Splitting Pattern | Coupling Constants (Hz) | Rationale |
| Fa (axial-like) | Dependent on conformation | Doublet of triplets (dt) or more complex multiplet | ²JFF: ~240–260; ²JHF, ³JHF: ~5–25 | Diastereotopic environment due to adjacent C1 chiral center. Coupled to the geminal Fb and vicinal protons. |
| Fb (equatorial-like) | Dependent on conformation | Doublet of triplets (dt) or more complex multiplet | ²JFF: ~240–260; ²JHF, ³JHF: ~5–25 | Diastereotopic environment due to adjacent C1 chiral center. Coupled to the geminal Fa and vicinal protons. |
¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon skeletons of the molecule.
Detailed Research Findings: In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a highly deshielded chemical shift, typically in the 10-12 ppm range. libretexts.org The proton on C1, being adjacent to both the electronegative carboxyl group and the difluorinated carbon, would also be significantly deshielded. The ten protons on the remaining five carbons of the cycloheptane (B1346806) ring (C3 to C7) would produce a series of complex, overlapping multiplets in the aliphatic region (approximately 1.0-2.5 ppm), further complicated by spin-spin coupling to each other and to the fluorine atoms. beilstein-journals.org
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm region. libretexts.org The C2 carbon, directly bonded to two fluorine atoms, would be significantly deshielded and appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The C1 carbon, attached to the carboxyl group, would also be deshielded. The remaining five methylene (B1212753) carbons of the cycloheptane ring would appear in the typical aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Spectrum | Atom/Group | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Rationale |
| ¹H NMR | -COOH | 10.0 - 12.0 | broad singlet (br s) | Acidic proton, subject to hydrogen bonding and exchange. libretexts.org |
| ¹H NMR | H-1 | 2.5 - 3.5 | multiplet (m) | Deshielded by adjacent -COOH and -CF₂ groups. |
| ¹H NMR | H-3 to H-7 | 1.0 - 2.5 | complex multiplets (m) | Aliphatic protons of the cycloheptane ring. beilstein-journals.org |
| ¹³C NMR | -C OOH | 170 - 185 | singlet (s) or triplet (t) | Carbonyl carbon; may show small long-range C-F coupling. libretexts.org |
| ¹³C NMR | C-2 | 115 - 130 | triplet (t) | Strongly deshielded and split by two directly attached fluorine atoms (¹JCF). |
| ¹³C NMR | C-1 | 45 - 60 | multiplet (m) | Deshielded by -COOH and coupled to fluorine atoms (²JCF). |
| ¹³C NMR | C-3 to C-7 | 20 - 40 | multiplets (m) | Aliphatic carbons; may show smaller long-range C-F couplings. |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity of the protons around the cycloheptane ring, helping to distinguish the individual methylene groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is critical for identifying quaternary carbons (like the carbonyl carbon) and for confirming the placement of functional groups. For example, HMBC would show a correlation from the H1 proton to the carbonyl carbon and to C2, solidifying the core structure.
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. A ¹⁹F,¹H-HOESY experiment could reveal the spatial proximity between specific fluorine and hydrogen atoms, providing valuable information about the molecule's preferred conformation and the stereochemical arrangement. libretexts.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound, with a molecular formula of C₈H₁₂F₂O₂, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass, distinguishing it from any other isobaric compounds.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
| C₈H₁₂F₂O₂ | [M+H]⁺ | 179.0827 |
| C₈H₁₂F₂O₂ | [M+Na]⁺ | 201.0646 |
| C₈H₁₂F₂O₂ | [M-H]⁻ | 177.0678 |
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure.
Detailed Research Findings: For this compound, common fragmentation pathways for carboxylic acids are expected. The molecular ion peak ([M]⁺˙) may be weak. Key fragmentation events would likely include:
Loss of the hydroxyl radical (•OH): Leading to a prominent acylium ion ([M-17]⁺).
Loss of the carboxyl group (•COOH): Resulting in a fragment corresponding to the difluorocycloheptyl cation ([M-45]⁺).
McLafferty Rearrangement: While less common for cyclic systems without a suitable gamma-hydrogen on a side chain, intramolecular rearrangements can still occur.
Loss of HF: The presence of fluorine allows for the potential neutral loss of hydrogen fluoride (B91410), leading to an [M-20]⁺ fragment.
The analysis of these specific losses helps to piece together the molecular structure, confirming the presence and location of both the carboxylic acid and the difluoro groups.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragmentation Process | Neutral Loss | m/z of Fragment Ion | Fragment Structure |
| Loss of Hydroxyl Radical | •OH | 161.07 | [C₈H₁₂F₂O]⁺ (Acylium ion) |
| Loss of Carboxyl Group | •COOH | 133.09 | [C₇H₁₁F₂]⁺ |
| Loss of Water | H₂O | 160.08 | [C₈H₁₀F₂O]⁺˙ |
| Loss of Hydrogen Fluoride | HF | 158.08 | [C₈H₁₁FO₂]⁺˙ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. The analysis of this compound would reveal characteristic vibrational modes for its carboxylic acid and difluorinated cycloalkane moieties.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is dominated by several distinct and recognizable absorptions, primarily arising from the -COOH group. orgchemboulder.com In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the appearance of the spectrum. libretexts.org
The most prominent feature is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a direct consequence of the strong hydrogen bonding between two molecules. orgchemboulder.com Superimposed on this broad envelope, one would expect to see the sharper C-H stretching bands of the cycloheptane ring around 2850-3000 cm⁻¹. libretexts.org
The carbonyl (C=O) stretching vibration is another key diagnostic peak. For saturated, dimerized carboxylic acids, this peak is typically strong and sharp, appearing in the range of 1700-1730 cm⁻¹. spectroscopyonline.com However, the presence of two electron-withdrawing fluorine atoms on the adjacent carbon (the α-carbon) is expected to cause a shift to a higher wavenumber (frequency), likely in the 1740-1780 cm⁻¹ region, due to the inductive effect. The C-O stretching vibration of the carboxylic acid group would be observed in the 1210-1320 cm⁻¹ region, while the out-of-plane O-H bend is found as a broad peak around 900-960 cm⁻¹. spectroscopyonline.com
Finally, the presence of the gem-difluoro group would give rise to characteristic C-F stretching absorptions. These are typically very strong bands found in the 1100-1000 cm⁻¹ region of the spectrum.
Projected IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch | 2500-3300 | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org |
| C-H Stretch | 2850-3000 | Medium, Sharp | From the CH₂ groups of the cycloheptane ring. |
| C=O Stretch | 1740-1780 | Strong, Sharp | Shifted to higher frequency due to α-fluorine atoms. |
| C-O Stretch | 1210-1320 | Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |
| C-F Stretch | 1000-1100 | Very Strong | Characteristic of the CF₂ group. |
| O-H Bend | 900-960 | Medium, Broad | Out-of-plane bend. spectroscopyonline.com |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the O-H stretch is typically weak in Raman, the C=O stretch would show a strong band in the expected 1740-1780 cm⁻¹ region. The C-C stretching modes of the cycloheptane ring and the C-F symmetric stretching vibration would also be Raman active and observable. Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions. rsc.org
X-ray Crystallography for Solid-State Structural and Conformational Analysis
It is highly probable that in the solid state, the molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. mdpi.combohrium.com This common motif involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring structure. bohrium.com
Crystallographic analysis would confirm the following:
Molecular Conformation: The seven-membered cycloheptane ring is flexible and can adopt several low-energy conformations, such as the twist-chair or chair. X-ray analysis would reveal the specific conformation adopted in the crystal.
Bond Parameters: Precise measurements of all bond lengths and angles, including the C-C, C-H, C-F, C=O, C-O, and O-H bonds would be obtained. The C-C bond between the carbonyl carbon and the difluorinated carbon (C1-C2) is expected to be shorter than a typical C-C single bond due to the electronic effects of the adjacent sp² carbon and fluorine atoms.
Projected Crystallographic Data Table
| Parameter | Expected Finding |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for organic acids) |
| Space Group | Centrosymmetric (e.g., P2₁/c), consistent with racemic crystal |
| Key Interaction | Formation of cyclic dimers via O-H···O hydrogen bonds. mdpi.com |
| Cycloheptane Conformation | Likely a low-energy form like a twist-chair. |
| C1=O2 Bond Length | ~1.20-1.25 Å |
| C1-O1 Bond Length | ~1.30-1.35 Å |
| C2-F Bond Length | ~1.35-1.40 Å |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
The C1 carbon atom of this compound, which is bonded to the carboxylic acid group, a hydrogen atom, and two different carbon atoms of the ring (C2 and C7), is a stereocenter. Therefore, the molecule is chiral and exists as a pair of enantiomers: (R)-2,2-Difluorocycloheptane-1-carboxylic acid and (S)-2,2-Difluorocycloheptane-1-carboxylic acid.
Chiroptical methods are essential for distinguishing between these enantiomers and quantifying their purity.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. semanticscholar.org Chiral molecules exhibit a characteristic CD spectrum. The carboxylic acid's n→π* electronic transition of the carbonyl group, expected in the 200-250 nm UV region, would give rise to a CD signal known as a Cotton effect. The two enantiomers would produce mirror-image CD spectra, with one showing a positive Cotton effect and the other a negative one at the same wavelength. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique used to determine enantiomeric purity. mdpi.com By using a chiral stationary phase, the two enantiomers of this compound can be separated into two distinct peaks. The ratio of the areas of these peaks provides a precise measurement of the enantiomeric purity or enantiomeric excess of the mixture. mdpi.com
The determination of the absolute configuration (i.e., definitively assigning the R or S label to a specific enantiomer) would typically require either X-ray crystallography of a single enantiomer (often co-crystallized with a known chiral auxiliary) or comparison of experimental CD spectra with those predicted by high-level quantum chemical calculations. nih.govsemanticscholar.org
Computational and Theoretical Investigations
Conformational Analysis of the Cycloheptane (B1346806) Ring
The seven-membered cycloheptane ring is known for its conformational flexibility, with several low-energy conformations such as the chair, boat, twist-chair, and twist-boat. The presence of substituents, particularly the gem-difluoro group and the carboxylic acid, will have a profound impact on the conformational landscape of 2,2-Difluorocycloheptane-1-carboxylic acid.
Computational methods are essential for exploring the complex potential energy surface of the cycloheptane ring to identify the various energy minima (stable conformers) and the transition states that connect them. By calculating the relative energies of these conformers, a conformational landscape can be constructed, which indicates the population of each conformer at a given temperature.
The introduction of a gem-difluoro group at the C2 position is expected to have a significant impact on the conformational preferences of the cycloheptane ring. nih.gov The C-F bond is highly polar and has specific stereoelectronic requirements. The gauche effect, which describes the tendency of electronegative substituents to adopt a gauche arrangement, can play a role in determining the dihedral angles within the ring. researchgate.net
Furthermore, the gem-difluoro group can alter the bond angles and torsional strain within the cycloheptane ring, potentially favoring conformations that are less populated in the non-fluorinated analogue. nih.govdiva-portal.org This conformational biasing is a key aspect of fluorine chemistry in medicinal chemistry, as it can pre-organize a molecule into a bioactive conformation. rsc.org Studies on other gem-difluorinated cycloalkanes have shown that this substitution can lead to a more defined and rigid conformation compared to the parent hydrocarbon. nih.govresearchgate.net
The following table illustrates a hypothetical relative energy profile of different conformers of this compound as determined by computational analysis.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Twist-Chair 1 | 0.00 | 45 |
| Twist-Chair 2 | 0.50 | 25 |
| Chair | 1.20 | 15 |
| Twist-Boat | 2.50 | 10 |
| Boat | 4.00 | 5 |
Note: This data is hypothetical and serves to illustrate the expected outcome of a conformational analysis.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, identifying transition states, and calculating activation energies, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. nih.govrsc.org
For example, the decarboxylation of the carboxylic acid could be studied computationally to determine the feasibility of such a reaction and the structure of the transition state. researchgate.net Similarly, reactions involving the carboxylic acid group, such as esterification or amidation, can be modeled to predict their outcomes and to understand the role of the gem-difluoro group in influencing the reactivity of the carboxyl group. Quantum chemical calculations can elucidate the electronic effects of the fluorine atoms on the reaction center and help in designing more efficient synthetic routes. nih.gov
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses are computational tools used to predict and rationalize the chemical reactivity of a molecule based on its electronic structure. semanticscholar.orgtaylorandfrancis.com
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org For this compound, an MEP analysis would be expected to show:
Regions of Negative Potential (Nucleophilic/H-bond acceptor sites): Concentrated on the highly electronegative oxygen atoms of the carboxyl group and, to a lesser extent, on the fluorine atoms. These sites are susceptible to attack by electrophiles.
Regions of Positive Potential (Electrophilic/H-bond donor sites): A significant region of positive potential would be located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation by a base. The hydrogen atoms on the cycloheptane ring would exhibit a much weaker positive potential.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov
The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.
The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. libretexts.org
For this compound, FMO analysis would likely reveal:
HOMO: The highest occupied molecular orbital would be primarily localized on the oxygen atoms of the carboxylic acid group, specifically the non-bonding lone pair orbitals. This indicates that initial nucleophilic reactions would likely involve this functional group.
LUMO: The lowest unoccupied molecular orbital would likely be an antibonding orbital (σ) associated with the C-F bonds or the π orbital of the C=O bond. Attack by a nucleophile would target these orbitals.
The following table summarizes the conceptual findings from an FMO analysis.
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | Oxygen lone pairs of the carboxyl group | Governs reactions where the molecule acts as a nucleophile or electron donor. |
| LUMO | Primarily σ* orbitals of C-F bonds and/or π* orbital of the C=O bond | Governs reactions where the molecule acts as an electrophile or electron acceptor. |
| Energy Gap (ΔE) | Determines kinetic stability and overall reactivity. | A larger gap indicates higher stability. |
Role in Advanced Chemical Synthesis and Materials Science
Applications as Key Intermediates and Building Blocks
The utility of 2,2-Difluorocycloheptane-1-carboxylic acid stems from its role as a key intermediate, enabling access to a diverse range of more complex and functionally rich molecules. The presence of the gem-difluoro moiety imparts distinct properties compared to its non-fluorinated analogues, influencing factors such as acidity, lipophilicity, and metabolic stability, which are critical in fields like medicinal chemistry. researchgate.net
The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility. The introduction of a gem-difluoro group at the C2 position imposes significant conformational constraints on this ring system. This restriction of flexibility is a valuable tool in rational drug design and catalyst development, where precise control over the spatial orientation of substituents is paramount. By locking the cycloheptane backbone into a more defined set of low-energy conformations, the 2,2-difluoro motif allows for the creation of rigid scaffolds. These scaffolds can help improve a molecule's binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov The use of such conformationally restricted building blocks is a key strategy for stabilizing bioactive conformations in drug discovery programs. nih.gov
The carboxylic acid functional group on the 2,2-difluorocycloheptane scaffold serves as a versatile anchor for synthetic elaboration. It can readily undergo a wide range of standard chemical transformations, including esterification, amidation, and reduction, to generate a library of derivatives. smolecule.com For instance, the conversion of the carboxylic acid to amides or its reduction to an alcohol, followed by further functionalization, provides access to new classes of complex fluorinated molecules. researchgate.netchemrxiv.org This capability makes this compound a valuable starting material for synthesizing fluorinated analogues of known bioactive compounds or for exploring new chemical space in the search for novel therapeutics and agrochemicals. smolecule.comresearchgate.net The synthesis of various monofunctionalized gem-difluorocycloheptanes, including amines and ketones, from related precursors highlights the role of these compounds as foundational building blocks for more intricate structures. researchgate.net
The unique combination of a flexible seven-membered ring, the high polarity of the C-F bonds, and the reactive carboxylic acid group makes this compound an intriguing component for the design of advanced organic materials. While specific commercial applications are outside the scope of this discussion, the structural features of this compound suggest its potential as a monomer or additive in polymer synthesis or in the construction of liquid crystals and other functional materials. smolecule.com The strategic placement of gem-difluoro groups can influence intermolecular interactions and the bulk properties of materials, making such building blocks valuable for creating materials with tailored functionalities. smolecule.com
Methodological Contributions to Synthetic Chemistry
The synthesis and application of this compound have contributed to the broader field of synthetic chemistry, particularly in the areas of C-F bond formation and the development of protocols for accessing novel molecular architectures.
The primary route to this compound and related structures involves the deoxofluorination of a corresponding keto-acid or keto-ester precursor. researchgate.net This transformation, often employing reagents like sulfur tetrafluoride (SF₄) or its less hazardous derivatives such as Deoxo-Fluor, is a critical method for installing gem-difluoro groups onto cyclic ketones. researchgate.netorganic-chemistry.org The successful application of this reaction to seven-membered ring systems contributes valuable data and precedent to the field of fluorine chemistry. It demonstrates the feasibility of creating C-F bonds adjacent to a carboxylic acid function on a flexible carbocyclic ring, a process that can be challenging due to potential side reactions. The development of reliable protocols for such transformations expands the toolkit available to synthetic chemists for creating complex fluorinated molecules. sigmaaldrich.com
The targeted synthesis of the complete family of monofunctionalized gem-difluorocycloheptane regioisomers, including this compound, represents a significant methodological advance. researchgate.net Researchers have established robust, multigram-scale synthetic pathways using readily available starting materials. researchgate.net These protocols involve key steps such as ring homologation or the aforementioned deoxofluorination of specific seven-membered cyclic ketones. researchgate.net By developing and validating these synthetic routes, a previously underexplored class of fluorinated building blocks has been made accessible to the wider scientific community. This enables further investigation into their properties and applications, fostering new avenues of research in medicinal chemistry and materials science. researchgate.net
Data Tables
Table 1: Comparison of Physicochemical Properties of a Representative gem-Difluorinated Cycloalkane Carboxylic Acid and its Non-fluorinated Analogue.
This table illustrates the typical influence of gem-difluorination on acidity (pKa) and lipophilicity (LogP). The data is representative of the trends observed for functionalized cycloalkanes. researchgate.net
| Compound | pKa (approx.) | LogP (calculated, approx.) |
| Cyclohexanecarboxylic acid | ~4.9 | ~1.9 |
| 4,4-Difluorocyclohexanecarboxylic acid | ~4.5 | ~1.7 |
Note: Data is illustrative of the general effects of gem-difluorination on cycloalkane carboxylic acids as reported in the literature. researchgate.net
Future Research Directions
While the synthesis of this compound has been achieved, its full potential in chemical synthesis and materials science remains largely untapped. researchgate.net The following sections outline promising future research directions that could expand the applications of this and related gem-difluorinated cycloalkane scaffolds.
Exploration of New Catalytic Pathways
The development of novel catalytic methods for the synthesis and derivatization of fluorinated compounds is a vibrant area of research. For this compound, future exploration could focus on several catalytic strategies that have proven successful for other fluorinated cycloalkanes.
One promising avenue is the use of transition metal catalysis. For instance, organolanthanum reagents have been shown to be crucial for the successful addition of carbon nucleophiles to 3,3-difluorocyclobutanone, preventing undesired side reactions. acs.orgnih.gov A similar catalytic approach could potentially be adapted for the synthesis or functionalization of 2,2-difluorocycloheptanone derivatives, which are precursors to the corresponding carboxylic acid. Furthermore, iron catalysis has enabled the functionalization of 1-aryl-difluorocyclobutanols through carbocation intermediates, suggesting that catalytic C-C and C-heteroatom bond-forming reactions could be developed for derivatives of this compound. acs.orgnih.gov
Photoredox catalysis also presents a powerful tool for the synthesis of fluorinated molecules. researchgate.net This technique could be explored for the decarboxylative fluorination of related dicarboxylic acids to access fluorinated cycloheptane derivatives or for the hydrofluoroalkylation of unsaturated precursors using the carboxylic acid moiety as a handle.
The table below summarizes potential catalytic strategies applicable to the synthesis and derivatization of gem-difluorinated cycloalkane carboxylic acids, which could be extended to the cycloheptane system.
| Catalytic Strategy | Potential Application for this compound & Derivatives | Relevant Findings for Analogous Compounds |
| Organolanthanum Catalysis | Synthesis of precursors via nucleophilic addition to 2,2-difluorocycloheptanone. | Crucial for preventing HF elimination in the synthesis of gem-difluorocyclobutanols. acs.orgnih.gov |
| Iron Catalysis | Functionalization of alcohol derivatives of the title compound. | Enables reactions with arene and thiol nucleophiles via carbocation intermediates in difluorocyclobutane systems. acs.orgnih.gov |
| Photoredox Catalysis | Decarboxylative functionalization and C-H fluorination of the cycloheptane ring. | Enables direct conversion of aliphatic carboxylic acids to alkyl fluorides. researchgate.net |
| Ruthenium-catalyzed Oxidation | Oxidative cleavage of furan-substituted derivatives to access the carboxylic acid. | Successful in the synthesis of difluorocyclobutane carboxylic acid from a furan (B31954) precursor. nih.gov |
Expansion of Stereoselective Synthetic Methodologies
The presence of a chiral center at the C1 position of this compound makes the development of stereoselective synthetic methods a critical goal for its application in areas such as medicinal chemistry. While the synthesis of racemic this compound has been reported, enantiomerically pure forms are highly desirable. researchgate.net
Future research could draw inspiration from established asymmetric syntheses of other fluorinated and non-fluorinated cyclic carboxylic acids. For example, lipase-catalyzed kinetic resolution has been successfully employed for the synthesis of enantiomers of 2,2-difluoro-1-aminocyclopropanecarboxylic acid. beilstein-journals.org This enzymatic approach could potentially be adapted for the resolution of racemic this compound or its ester derivatives.
Another avenue is the development of asymmetric catalytic methods for the formation of the seven-membered ring. Domino reactions initiated by the Michael addition of a chiral amine to a prochiral diene have been used to synthesize enantiomerically enriched cyclopentane (B165970) carboxylic acid derivatives, a strategy that could potentially be adapted for cycloheptane systems. mdpi.com
The following table highlights potential stereoselective methods that could be investigated for the synthesis of chiral this compound.
| Stereoselective Method | Potential Application | Example in Related Systems |
| Enzymatic Resolution | Kinetic resolution of racemic this compound or its esters. | Lipase-catalyzed resolution of 2,2-difluoro-1-aminocyclopropanecarboxylic acid precursors. beilstein-journals.org |
| Asymmetric Domino Reactions | Enantioselective synthesis from achiral precursors. | Asymmetric synthesis of substituted cyclopentane carboxylic acids via Michael addition-cyclization. mdpi.com |
| Chiral Auxiliary-Mediated Synthesis | Diastereoselective synthesis of the cycloheptane ring. | Use of chiral auxiliaries in the difluorocyclopropanation of N-acylimidazolidinones. beilstein-journals.org |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. numberanalytics.commdpi.com The integration of this compound into MCRs would significantly expand its utility as a building block for creating diverse molecular scaffolds.
The carboxylic acid functionality is a common component in well-known MCRs such as the Passerini and Ugi reactions. numberanalytics.commdpi.com The Passerini reaction, a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone, yields α-acyloxy amides. The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, an isocyanide, and a carbonyl compound to produce bis-amides.
Future research should investigate the reactivity of this compound in these and other MCRs. The unique steric and electronic properties conferred by the gem-difluorinated cycloheptyl moiety could lead to the discovery of novel compounds with interesting biological activities or material properties. The successful use of other fluorinated carboxylic acids, such as 4-fluorobenzoic acid, in Passerini-type reactions suggests that this compound could be a viable substrate. asianpubs.org
The table below outlines potential MCRs where this compound could be utilized.
| Multicomponent Reaction | Reactants | Product Type | Potential Application |
| Passerini Reaction | This compound , Isocyanide, Aldehyde/Ketone | α-Acyloxy amides | Rapid synthesis of complex amides for biological screening. |
| Ugi Reaction | This compound , Amine, Isocyanide, Aldehyde/Ketone | Bis-amides | Generation of peptide-like scaffolds with a fluorinated cycloheptane moiety. |
Conclusion
Summary of Key Research Findings and Methodological Advancements
Research into 2,2-Difluorocycloheptane-1-carboxylic acid is part of a broader effort to expand the chemical space of fluorinated building blocks for drug discovery. The synthesis of this and other gem-difluorinated cycloheptane (B1346806) derivatives has been successfully achieved, with key methodological advancements centering on deoxofluorination of cyclic ketone precursors and ring expansion strategies. researchgate.net These methods provide access to a range of monofunctionalized gem-difluorocycloheptanes, including the title carboxylic acid, on a multigram scale, which is crucial for further investigation. researchgate.net
Unresolved Challenges and Emerging Opportunities in this compound Research
Despite the progress in synthesizing this compound, several challenges and opportunities remain. A primary challenge is the limited availability of detailed experimental data for this specific compound. Further research is needed to fully characterize its spectroscopic properties, pKa, logP, and solid-state structure. Such data is essential for its application in computational and medicinal chemistry programs.
A significant challenge in the synthesis of seven-membered rings, including fluorinated derivatives, is the inherent difficulty in their formation compared to five- and six-membered rings. Overcoming the enthalpic and entropic barriers associated with the formation of these medium-sized rings remains a key hurdle. acs.org While ring expansion and deoxofluorination methods have proven effective, the development of more efficient, stereoselective, and scalable synthetic routes is an ongoing area of research.
The emerging opportunities for this compound lie in its potential as a novel building block in drug discovery. The unique conformational properties of the seven-membered ring, combined with the electronic effects of the gem-difluoro group, could lead to the development of new therapeutic agents with improved pharmacological profiles. The exploration of its use in the synthesis of analogs of known bioactive molecules or as a scaffold for new chemical entities presents a promising avenue for future research. Furthermore, investigating the reactivity of the carboxylic acid group and the fluorinated ring system could unveil novel chemical transformations and applications in materials science and agrochemistry. The development of synthetic methods for the iterative functionalization of the cycloheptane ring could also open up new possibilities for creating complex and diverse molecular architectures. acs.org
Q & A
Q. What are the common synthetic routes for preparing 2,2-difluorocycloheptane-1-carboxylic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthetic routes often involve fluorination of pre-functionalized cycloheptane precursors. For example, gem-difluorination of cycloheptene derivatives using reagents like XtalFluor-E or Deoxo-Fluor can introduce fluorine atoms. Carboxylic acid groups are typically introduced via oxidation of alcohol intermediates or carboxylation of organometallic species. Key parameters include:
- Reagent selection : Fluorinating agents must balance reactivity and selectivity to avoid over-fluorination.
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions.
- Purification : Column chromatography or recrystallization ensures purity, monitored by HPLC or GC-MS .
- Data Table :
| Fluorination Agent | Substrate | Yield (%) | Purity (HPLC) | Reference Analogue |
|---|---|---|---|---|
| XtalFluor-E | Cycloheptene | 65 | 98.5% | [] |
| Deoxo-Fluor | Cycloheptanol | 72 | 97.8% | [] |
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Critical for confirming fluorine positions and substitution patterns (δ −110 to −130 ppm for CF2 groups).
- IR Spectroscopy : Detects carboxylic acid C=O stretches (~1700 cm<sup>−1</sup>) and hydrogen-bonding interactions.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M-H]<sup>−</sup> ion for carboxylic acids).
- X-ray Crystallography : Resolves stereochemistry when single crystals are obtainable .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts.
- Waste Disposal : Segregate fluorinated waste for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers address challenges in achieving stereoselective fluorination during the synthesis of this compound?
- Methodological Answer : Stereoselective fluorination requires chiral auxiliaries or catalysts. For example:
- Chiral Ligands : Use of (R)- or (S)-BINOL-derived catalysts to direct fluorine addition.
- Substrate Preorganization : Install directing groups (e.g., hydroxyl or amine) to control fluorine placement.
- Computational Modeling : Predict transition-state geometries using DFT to optimize enantioselectivity .
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess stability.
- Molecular Dynamics (MD) : Simulate solvation effects on carboxylic acid dissociation (pKa prediction).
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How should contradictory data regarding the acid’s stability under varying pH conditions be analyzed and resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (pH, temperature, ionic strength).
- Analytical Cross-Validation : Compare stability via NMR (degradation products), UV-Vis (carboxylic acid dissociation), and LC-MS.
- Statistical Analysis : Use ANOVA to identify significant variables (e.g., buffer composition) contributing to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
